4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
4-Cyano-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound with the molecular formula C4H4N6O. It is known for its unique structure, which includes a cyano group and an oxadiazole ring.
Preparation Methods
The synthesis of 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4-cyano-1,2,5-oxadiazole with hydrazine derivatives. The reaction conditions often involve the use of solvents such as methanol and temperatures around 142°C . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyano-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions, forming various substituted oxadiazoles.
Common reagents used in these reactions include methanol, sodium borohydride, and hydrazine derivatives. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyano-1,2,5-oxadiazole-3-carbohydrazonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with various biomolecules .
Comparison with Similar Compounds
4-Cyano-1,2,5-oxadiazole-3-carbohydrazonamide can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Studied for its potential as an anticancer agent.
1,2,5-Oxadiazole: Similar to this compound, it is used in the synthesis of various organic compounds.
Properties
IUPAC Name |
N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-1-2-3(4(6)8-7)10-11-9-2/h7H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWURJPBHBWUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NON=C1C(=NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)C1=NON=C1/C(=N\N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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